molecular formula C17H14F3N3O2S B2478058 N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 672950-09-3

N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2478058
CAS RN: 672950-09-3
M. Wt: 381.37
InChI Key: FCDKWONBTFZVLE-UHFFFAOYSA-N
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Description

N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as DQ-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. DQ-2 is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Anticancer Activity

Some benzenesulfonamide derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and showed potent anticancer activity against various human tumor cell lines. One compound bearing an 8-quinolinyl moiety exhibited significant cytotoxic activity, inducing apoptosis and cell cycle arrest in G2/M phase in cancer cells (Żołnowska et al., 2018).

Antimicrobial Activity

Benzenesulfonamide derivatives have also been synthesized and assessed for their antimicrobial properties. For instance, a series of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives were synthesized and showed moderate to high activity against Gram-positive and Gram-negative bacterial strains. Some molecules exhibited good inhibition of α-glucosidase enzyme and displayed cytotoxicity levels varying from moderate to low, indicating potential medicinal applications (Abbasi et al., 2016).

Sensing Applications

A molecule-based sensor, 4-((4-(dimethylamino)phenyl)diazenyl)-N-(quinolin-8-yl)benzenesulfonamide (MASP), was developed to detect multiple analytes such as moisture, warfare reagent (phosgene), divalent (Cu2+), and trivalent (Fe3+) ions. MASP demonstrated unique properties, including fluorescence emission, colorimetric sensing, and the ability to differentiate between Cu2+ and Fe3+ ions. These features make it a valuable tool for sensing applications in various fields (Kaushik et al., 2021).

Chemical Synthesis and Structural Studies

Research has been conducted on the synthesis and structural analysis of benzenesulfonamide derivatives. For instance, the structures of various benzenesulfonamide compounds, including 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide and its analogues, were studied. These compounds are related to the fenamate class of nonsteroidal anti-inflammatory drugs and are stabilized by extensive intra- and intermolecular hydrogen bonds (Siddiqui et al., 2008).

properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-10-11(2)22-16-9-13(6-7-15(16)21-10)23-26(24,25)14-5-3-4-12(8-14)17(18,19)20/h3-9,23H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDKWONBTFZVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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